1,2,3-Tribromobenzene

Vue d'ensemble

Description

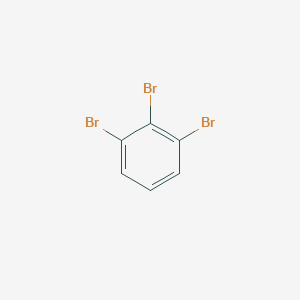

1,2,3-Tribromobenzene: is an organic compound with the molecular formula C₆H₃Br₃ . It is one of the three isomers of tribromobenzene, characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 3 positions. This compound appears as a colorless solid and is practically insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

1,2,3-Tribromobenzene can be synthesized through the bromination of benzene derivatives. One common method involves the bromination of aniline to form 2,4,6-tribromoaniline, which is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming this compound .

Industrial Production Methods:

In industrial settings, this compound can be produced by mixing 95% ethanol and benzene, adding 2,4,6-tribromobenzene for heating and dissolving, gradually adding concentrated sulfuric acid, and then adding sodium nitrite in batches. The mixture is boiled, cooled, crystallized, filtered, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

1,2,3-Tribromobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The bromine atoms can be reduced to form less brominated benzene derivatives.

Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Reagents such as zinc dust and acetic acid or catalytic hydrogenation can be used.

Suzuki Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

Substitution: Products include various substituted benzene derivatives.

Reduction: Products include less brominated benzene derivatives.

Coupling: Products include biaryl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Synthesis

1,2,3-Tribromobenzene serves as a crucial precursor for synthesizing various organic compounds. It is particularly significant in the production of pharmaceuticals and agrochemicals. The compound can participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of substituted benzene derivatives.

- Reduction Reactions : It can undergo reduction to yield less brominated aromatic compounds.

- Coupling Reactions : In Suzuki coupling reactions with boronic acids, it forms biaryl compounds that are valuable in materials science and organic electronics .

Biological Research

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and biochemical pathways. Its structure allows researchers to investigate the effects of halogenated compounds on enzyme activity and metabolic processes. This compound has been noted for its potential role as an endocrine disruptor, affecting biochemical pathways involving methylenetetrahydrofolate.

Material Science

Flame Retardants

The compound is also employed in the production of flame retardants due to its high bromine content. These materials are crucial in enhancing fire resistance in plastics and textiles, thereby improving safety standards in various industries .

Nanotechnology

Separation Techniques

Recent studies have explored the use of this compound in nanotechnology applications, particularly in liquid chromatography (LC) for separating halogenated benzenes. The compound's interactions with carbon-based nanomaterials have shown promise for developing advanced separation media with enhanced π-π interactions .

Case Study 1: Synthesis of Biaryl Compounds

A notable application of this compound is in the synthesis of biaryl compounds via Suzuki coupling reactions. Research indicates that using palladium catalysts under mild conditions allows for efficient formation of these compounds. The resulting biaryls are essential intermediates in pharmaceuticals and organic materials.

Case Study 2: Investigating Enzyme Inhibition

Studies have utilized this compound to assess its inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggest that halogenated compounds can modulate enzyme activity, providing insights into their potential as therapeutic agents.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for pharmaceuticals and agrochemicals | Facilitates formation of diverse organic compounds |

| Biological Research | Enzyme interaction studies | Insights into metabolic pathways |

| Material Science | Production of flame retardants | Enhances fire safety in materials |

| Nanotechnology | Separation techniques in LC | Improved efficiency through π-π interactions |

Mécanisme D'action

The mechanism of action of 1,2,3-tribromobenzene involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, affecting their activity. The bromine atoms in the compound can participate in halogen bonding, influencing molecular interactions and pathways .

Comparaison Avec Des Composés Similaires

- 1,2,4-Tribromobenzene

- 1,3,5-Tribromobenzene

Comparison:

- 1,2,4-Tribromobenzene: This isomer has bromine atoms at the 1, 2, and 4 positions. It has different physical properties and reactivity compared to 1,2,3-tribromobenzene due to the different arrangement of bromine atoms .

- 1,3,5-Tribromobenzene: This isomer has bromine atoms at the 1, 3, and 5 positions. It is more symmetric and has a higher melting point compared to this compound .

This compound is unique due to its specific arrangement of bromine atoms, which influences its reactivity and applications in various fields.

Activité Biologique

1,2,3-Tribromobenzene (123TBB) is an organobromine compound with significant biological activity and potential applications in various fields such as environmental science and pharmaceuticals. This article explores the biological activity of 123TBB, including its toxicity, metabolic pathways, and interactions with biological systems.

This compound has the molecular formula C₆H₃Br₃. It is characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 3 positions. The compound appears as a colorless solid and is practically insoluble in water. Its melting point is approximately 88 °C, while its boiling point is around 283 °C.

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure. Studies have shown that tribromobenzenes can induce various toxic effects in biological organisms, including:

- Hepatotoxicity : Exposure to tribromobenzenes has been linked to liver damage in animal studies. For instance, research indicates that chlorinated benzenes can induce microsomal enzymes associated with drug metabolism in rat liver .

- Neurotoxicity : Some studies suggest that tribromobenzenes may affect neurological functions due to their ability to interact with neurotransmitter systems.

- Endocrine Disruption : There is evidence that organobromine compounds can disrupt endocrine functions, potentially leading to reproductive and developmental issues.

Metabolic Pathways

The metabolism of this compound involves several enzymatic processes that facilitate its biotransformation. Key metabolic pathways include:

- Oxidation : Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of tribromobenzenes, leading to the formation of reactive metabolites that can bind to cellular macromolecules.

- Conjugation : Phase II metabolic processes involve conjugation reactions (e.g., glucuronidation and sulfation) that enhance the solubility of metabolites for excretion.

Environmental Impact

This compound has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation. Studies indicate that:

- Biodegradation : While some microorganisms can degrade tribromobenzenes under anaerobic conditions, the efficiency of this process varies significantly among different bacterial strains. For example, certain dehalogenating bacteria have been shown to effectively metabolize chlorinated compounds but may exhibit less activity towards brominated analogs .

- Bioaccumulation : The compound's hydrophobic nature suggests a potential for bioaccumulation in aquatic organisms. Research into bioconcentration factors (BCFs) indicates that tribromobenzenes may accumulate in the tissues of fish and other aquatic life .

Case Studies

Several case studies highlight the biological activity and environmental implications of this compound:

- Toxicity Assessment in Aquatic Organisms : A study assessed the acute toxicity of 123TBB on fish species such as Danio rerio (zebrafish). Results indicated significant mortality rates at higher concentrations, demonstrating the compound's harmful effects on aquatic life.

- Microbial Degradation : Research conducted in contaminated sediment environments revealed that certain microbial communities could partially degrade tribromobenzenes. This study highlighted the potential for bioremediation strategies using specific bacterial strains capable of dehalogenation .

Summary of Findings

| Property | Data |

|---|---|

| Molecular Formula | C₆H₃Br₃ |

| Melting Point | ~88 °C |

| Boiling Point | ~283 °C |

| Toxicological Effects | Hepatotoxicity, neurotoxicity |

| Metabolic Pathways | Oxidation by cytochrome P450 |

| Environmental Concerns | Bioaccumulation potential |

Propriétés

IUPAC Name |

1,2,3-tribromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVJKSNPLYBFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870676 | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-21-9, 28779-08-0 | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,2,3-tribromobenzene undergo photochemical dehalogenation? If so, what are the products and their relative percentages?

A1: While the provided research papers do not directly investigate the photochemical dehalogenation of this compound, a related compound, 1,2,3,5-tetrabromobenzene, is shown to undergo this reaction when exposed to natural or artificial sunlight in acetonitrile solutions []. The photodehalogenation of 1,2,3,5-tetrabromobenzene yields 1,3,5-tribromobenzene (60%), 1,2,4-tribromobenzene (29%), and this compound (11%) as products. This suggests that this compound might also be susceptible to photodehalogenation under similar conditions, although further research would be needed to confirm this and determine the specific products and their ratios.

Q2: How can 1,2,3-triethenylarenes, synthesized from this compound, be utilized in organic synthesis?

A2: The research by Grigg et al. demonstrates that 1,2,3-triethenylarenes, specifically compound 5b synthesized from this compound, can participate in domino conjugate addition reactions with various nucleophiles []. This reaction sequence allows for the construction of complex 1,2,3-trisubstituted indane derivatives, such as compound 15b. The diastereoselectivity of the reaction can be controlled by utilizing chiral non-racemic ammonia equivalents like benzyl[(S)-phenylethyl]amine, offering a route to enantiomerically pure building blocks for further synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.